N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide
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Overview
Description
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide is an organic compound that belongs to the class of phosphoramidates. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a methyl group, which is further connected to a prop-2-enylacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide typically involves the reaction of diethyl phosphite with an appropriate alkylating agent, followed by the introduction of the prop-2-enylacetamide group. One common method involves the use of a base such as sodium hydride to deprotonate diethyl phosphite, which then reacts with an alkyl halide to form the diethoxyphosphorylmethyl intermediate. This intermediate is subsequently reacted with prop-2-enylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidates depending on the nucleophile used.
Scientific Research Applications
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramidate compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(diethoxyphosphorylmethyl)-N-phenylacetamide
- N-(diethoxyphosphorylmethyl)-N-methylacetamide
- N-(diethoxyphosphorylmethyl)-N-butylacetamide
Uniqueness
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4P/c1-5-8-11(10(4)12)9-16(13,14-6-2)15-7-3/h5H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIJOUJQHDJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CC=C)C(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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